N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system known for its diverse biological activities .
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is reacted with 1-pyrrolidinecarboxaldehyde to yield the final compound. Industrial production methods often involve similar multi-step processes, with careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The compound’s effects on cellular pathways can lead to alterations in cell cycle progression and apoptosis induction .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial effects.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its NF-κB inducing kinase inhibitory activity.
Properties
Molecular Formula |
C20H16Cl2N4 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16Cl2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)19(13(2)25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3 |
InChI Key |
AMIPHTYPDSYTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)Cl)Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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